3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine (3-MTP) is a heterocyclic compound that is composed of three nitrogen atoms, a carbon atom, and a methyl group. It is a member of the pyrazine family, which are nitrogen-containing compounds that are commonly found in organic and inorganic chemistry. 3-MTP has a wide range of applications in research, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as an organic catalyst in organic synthesis, and as a reagent in the synthesis of other compounds. It has also been used as a fluorescent probe for the detection of metal ions in aqueous solutions, and as a fluorescent marker for imaging applications. Additionally, 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine has been used as a fluorescent dye for the detection of biomolecules, and as a fluorescent marker for the detection of proteins in solution.
Mechanism Of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form complexes with other molecules, and to participate in reactions such as the condensation of two molecules. Additionally, 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine can act as a proton donor, which means that it can donate protons to other molecules. This allows it to participate in reactions such as the condensation of two molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine are not fully understood. However, studies have shown that the compound can act as an antioxidant, which means that it can protect cells from oxidative damage. Additionally, studies have shown that 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine can act as an anti-inflammatory agent, which means that it can reduce inflammation in the body. Finally, 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to have anti-cancer properties, which means that it can inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is relatively stable, which means that it can be used in a variety of experimental conditions. The main limitation of using 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is that its mechanism of action is not fully understood.
Future Directions
For 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. Additionally, further research is needed to explore the potential of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine as an antioxidant, an anti-inflammatory agent, and an anti-cancer agent. Finally, further research is needed to explore the potential of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine as a fluorescent probe for the detection of metal ions in aqueous solutions, and as a fluorescent marker for imaging applications.
properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-8-9-6-4-7-2-3-10(5)6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAHECZATVXWIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342736 | |
Record name | 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine | |
CAS RN |
33590-17-9 | |
Record name | 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.